molecular formula C28H27ClFN3O5 B11270264 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B11270264
M. Wt: 540.0 g/mol
InChI Key: RDJRCMLTBHGMBF-UHFFFAOYSA-N
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Description

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization One common method involves the condensation of 2-chloro-6-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
  • 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Uniqueness

The presence of both chloro and fluoro substituents in 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H27ClFN3O5

Molecular Weight

540.0 g/mol

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)

InChI Key

RDJRCMLTBHGMBF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

Origin of Product

United States

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